tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate
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Overview
Description
tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a hexahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the hexahydroquinoline ring. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia under controlled temperature conditions . The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, where it is further stirred to complete the reaction. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., methylene chloride, chloroform), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of carbamate-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry
Industrially, this compound can be used in the production of polymers and materials with specific properties. Its incorporation into polymeric structures can enhance the thermal and mechanical properties of the resulting materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar reactivity but lacking the hexahydroquinoline ring.
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate: Another carbamate derivative with a different ring system, used in chemical synthesis.
Uniqueness
The uniqueness of tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate lies in its hexahydroquinoline ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and provides versatility in synthetic applications.
Properties
Molecular Formula |
C14H20N2O3 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-6-yl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)15-10-5-6-11-9(8-10)4-7-12(17)16-11/h4,7,10H,5-6,8H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
OXDLYJMVSSXJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=O)N2 |
Origin of Product |
United States |
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